Synthesis of 2-Chloro-2,4,4-trimethylpentane from 2,4,4-trimethyl-2-pentanol: An In-depth Technical Guide
Synthesis of 2-Chloro-2,4,4-trimethylpentane from 2,4,4-trimethyl-2-pentanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-chloro-2,4,4-trimethylpentane from its corresponding tertiary alcohol, 2,4,4-trimethyl-2-pentanol (B108734). The synthesis proceeds via a unimolecular nucleophilic substitution (SN1) reaction, a fundamental transformation in organic chemistry. This document outlines the reaction mechanism, a detailed experimental protocol adapted from a similar synthesis, and expected product characteristics.
Reaction Principle and Mechanism
The conversion of a tertiary alcohol to an alkyl halide using a hydrohalic acid is a classic example of an SN1 reaction.[1] The reaction mechanism involves the formation of a stable carbocation intermediate.[1]
The reaction between 2,4,4-trimethyl-2-pentanol and concentrated hydrochloric acid proceeds in three key steps:
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Protonation of the Alcohol: The hydroxyl group of the alcohol is a poor leaving group. In the presence of a strong acid like HCl, the lone pair of electrons on the oxygen atom abstracts a proton, forming a protonated alcohol (an oxonium ion). This converts the hydroxyl group into a good leaving group (water).[1]
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Formation of a Carbocation: The protonated alcohol dissociates, with the water molecule departing to form a stable tertiary carbocation. This is the rate-determining step of the SN1 mechanism.[1]
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Nucleophilic Attack: The chloride ion (Cl⁻), a nucleophile, attacks the electrophilic carbocation, forming the final product, 2-chloro-2,4,4-trimethylpentane.[1]
The overall reaction is as follows:
(CH₃)₃CCH₂C(CH₃)₂OH + HCl → (CH₃)₃CCH₂C(CH₃)₂Cl + H₂O
Experimental Protocol
The following experimental protocol is adapted from the well-established synthesis of tert-butyl chloride from tert-butanol, a structurally similar tertiary alcohol.[2][3] This procedure is expected to yield the desired product in good to excellent yields.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) |
| 2,4,4-trimethyl-2-pentanol | 130.23 | ~0.81 | ~143 |
| Concentrated Hydrochloric Acid (~37%) | 36.46 | ~1.18 | - |
| Sodium Bicarbonate (5% aqueous solution) | 84.01 | - | - |
| Anhydrous Sodium Sulfate | 142.04 | - | - |
| 2-Chloro-2,4,4-trimethylpentane (Product) | 148.67 | ~0.87 | ~145-147 |
Procedure:
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Reaction Setup: In a separatory funnel, combine 2,4,4-trimethyl-2-pentanol and an excess of cold, concentrated hydrochloric acid. A molar ratio of approximately 1:2 of alcohol to HCl is recommended.
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Reaction: Stopper the separatory funnel and shake the mixture vigorously for 10-15 minutes, periodically venting to release any pressure buildup. The reaction is typically carried out at room temperature.[3]
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Phase Separation: Allow the mixture to stand until two distinct layers form. The upper organic layer contains the product, 2-chloro-2,4,4-trimethylpentane, and the lower layer is the aqueous phase.[2]
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Workup - Aqueous Wash: Carefully separate the layers and discard the lower aqueous layer. Wash the organic layer with a 5% aqueous solution of sodium bicarbonate to neutralize any remaining acid. Carbon dioxide gas will be evolved, so vent the separatory funnel frequently.[2][3]
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Workup - Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine). This helps to remove any remaining water and dissolved inorganic impurities.
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Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and dry it over anhydrous sodium sulfate.
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Isolation and Purification: Decant or filter the dried organic liquid into a distillation apparatus. Purify the 2-chloro-2,4,4-trimethylpentane by simple distillation. Collect the fraction boiling in the expected range (approximately 145-147 °C). A yield of 78-88% can be anticipated based on analogous reactions.[2]
Data Presentation
Table 1: Reactant and Product Properties
| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| Starting Material | 2,4,4-trimethyl-2-pentanol | C₈H₁₈O | 130.23 | ~143 |
| Product | 2-chloro-2,4,4-trimethylpentane | C₈H₁₇Cl | 148.67 | ~145-147 |
Table 2: Expected Spectroscopic Data for 2-Chloro-2,4,4-trimethylpentane
| Spectroscopic Technique | Expected Features |
| ¹H NMR | - Singlet for the nine protons of the tert-butyl group [-C(CH₃)₃] - Singlet for the two protons of the methylene (B1212753) group [-CH₂-] - Singlet for the six protons of the two methyl groups attached to the carbon bearing the chlorine atom [-C(CH₃)₂Cl] |
| ¹³C NMR | - Signal for the quaternary carbon of the tert-butyl group - Signal for the primary carbons of the tert-butyl group - Signal for the methylene carbon - Signal for the quaternary carbon bearing the chlorine atom - Signal for the primary carbons attached to the carbon with the chlorine atom |
| IR Spectroscopy | - C-H stretching vibrations (alkane) around 2850-3000 cm⁻¹ - C-Cl stretching vibration in the fingerprint region, typically around 600-800 cm⁻¹ - Absence of a broad O-H stretch around 3200-3600 cm⁻¹, indicating the conversion of the alcohol. |
| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z 148 and an M+2 peak at m/z 150 in an approximate 3:1 ratio, characteristic of a compound containing one chlorine atom. - Fragmentation pattern showing the loss of a tert-butyl group or a chlorine atom. |
Visualizations
